molecular formula C14H14F4N2O B5557155 4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol

4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol

Cat. No. B5557155
M. Wt: 302.27 g/mol
InChI Key: FKZYCTXVFQAFKU-UHFFFAOYSA-N
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Description

"4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol" is a chemical compound whose structural and chemical properties have been studied in various scientific contexts. This compound, like others in its class, is synthesized through specific chemical reactions and has unique molecular and physical characteristics.

Synthesis Analysis

The synthesis of similar diazepine derivatives has been explored through various methods. Shaabani et al. (2009) described a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives using an aromatic diamine, Meldrum's acid, and an isocyanide in CH2Cl2 at ambient temperature without using any catalyst or activation, indicating an efficient and alternative method for synthesizing benzo[b][1,5]diazepine derivatives (Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of diazepine derivatives is often characterized using various spectroscopic techniques. For instance, the structural characterization and crystal structures of diazepine derivatives were confirmed through elemental analysis, FT-IR, and NMR spectroscopy in a study by Ahumada et al. (2016) (Ahumada et al., 2016).

Scientific Research Applications

Synthesis and Structural Studies

The regiospecific synthesis and structural analysis of compounds containing fluoro-substituents, similar in structure to the requested compound, have shown significant insights into their chemical behavior. A study conducted by Alonso et al. (2020) described the synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, some of which contain fluoro-substituents, demonstrating the structural properties through X-ray crystallography and NMR spectroscopy. This research provides a foundational understanding of the chemical and physical properties of similar compounds, highlighting the torsion introduced by seven-membered diazepin-2-one moieties and their conformational characteristics (Alonso et al., 2020).

Catalytic Applications

Chromium diamino-bis(phenolate) complexes have been researched for their catalytic properties, particularly in the context of the ring-opening copolymerization of cyclohexene oxide and carbon dioxide. Ambrose et al. (2020) synthesized and characterized chromium complexes that showed good activity towards creating completely alternating polycarbonates, demonstrating the utility of phenol-derived compounds in catalysis (Ambrose et al., 2020).

Fluorescent pH Probes

In the field of sensor technology, hydroxyaryl derivatives of BODIPY dyes, which share functional groups similar to the requested compound, have been utilized as fluorescent pH probes. These compounds exhibit significant changes in fluorescence in response to pH variations, making them valuable tools for biological and chemical sensing applications. Baruah et al. (2005) synthesized BODIPY dyes with phenolic or naphtholic subunits, demonstrating their potential in pH sensing due to the dramatic shifts in emission with changes in acidity (Baruah et al., 2005).

Analytical Pyrolysis of Lignin

The behavior of β-5 substructures, similar to those in the requested compound, during the analytical pyrolysis of lignin has been studied to understand the pyrolytic origins of certain phenolic compounds. Research by Kuroda and Nakagawa-izumi (2006) on phenolic 2-arylcoumarans revealed the potential of guaiacyl and syringyl β-5 substructures as sources for specific phenolic compounds in the pyrolysis of lignins, offering insights into the thermal decomposition and transformation of lignin-derived materials (Kuroda & Nakagawa-izumi, 2006).

properties

IUPAC Name

4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F4N2O/c1-8-2-3-11(21)9(6-8)10-7-12(20-5-4-19-10)14(17,18)13(15)16/h2-3,6-7,13,20-21H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZYCTXVFQAFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NCCNC(=C2)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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